BenchChemオンラインストアへようこそ!

Methyl 6-(benzyloxy)-3-oxohexanoate

Biocatalysis Asymmetric synthesis β-Keto ester reduction

Methyl 6-(benzyloxy)-3-oxohexanoate (CAS 299171-56-5) is a six-carbon β-keto ester bearing a terminal benzyl-protected alcohol, positioning it as a key synthetic precursor within the statin class of HMG-CoA reductase inhibitors. The combination of a β-keto ester methyl ester, a six-carbon chain, and a benzyl ether protecting group distinguishes it from shorter-chain homologs, alternative ester derivatives, and unprotected or differently protected intermediates commonly employed in chiral dihydroxyhexanoate syntheses.

Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
Cat. No. B1367371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-(benzyloxy)-3-oxohexanoate
Molecular FormulaC14H18O4
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCOC(=O)CC(=O)CCCOCC1=CC=CC=C1
InChIInChI=1S/C14H18O4/c1-17-14(16)10-13(15)8-5-9-18-11-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3
InChIKeyJMCJZJFSCDADGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-(benzyloxy)-3-oxohexanoate – Procurement Guide for a Statin-Relevant β-Keto Ester Intermediate


Methyl 6-(benzyloxy)-3-oxohexanoate (CAS 299171-56-5) is a six-carbon β-keto ester bearing a terminal benzyl-protected alcohol, positioning it as a key synthetic precursor within the statin class of HMG-CoA reductase inhibitors [1]. The combination of a β-keto ester methyl ester, a six-carbon chain, and a benzyl ether protecting group distinguishes it from shorter-chain homologs, alternative ester derivatives, and unprotected or differently protected intermediates commonly employed in chiral dihydroxyhexanoate syntheses [2]. Its procurement relevance is driven by its specific use in constructing the 3,5-dihydroxy carboxylic acid side chains of atorvastatin and rosuvastatin, a pathway where the methyl ester has been demonstrated to provide superior yield and enantioselectivity compared to other alkyl esters in enzymatic reductions [3].

Methyl 6-(benzyloxy)-3-oxohexanoate – Why Generic β-Keto Ester Substitution Fails in Statin Intermediate Synthesis


Substituting methyl 6-(benzyloxy)-3-oxohexanoate with its ethyl ester analog (CAS 10378-08-2), the corresponding 5-benzyloxy-3-oxopentanoate ester, or the unprotected methyl 3-oxohexanoate introduces quantifiable penalties in downstream stereoselective transformations. Yeast-mediated reductions of β-keto esters consistently show that the methyl ester maximizes both chemical yield and enantioselectivity relative to ethyl, propyl, or longer-chain alkyl esters, while longer-chain alcohol-derived esters suffer from competing enzymatic hydrolysis [1]. Simultaneously, the six-carbon chain bearing the benzyl-protected terminal oxygen is specifically required to generate the 3,5-dihydroxyhexanoate scaffold found in statins; the five-carbon (pentanoate) analogs produce the 1,3,5-trihydroxypentane synthon, which is structurally mismatched for atorvastatin or rosuvastatin side-chain construction [2]. Absence of the benzyl protecting group eliminates the ability to differentiate the terminal alcohol during chemoselective downstream manipulations, making generic 3-oxohexanoate esters unsuitable for this synthetic route [3].

Methyl 6-(benzyloxy)-3-oxohexanoate – Quantitative Differentiation Evidence Against Closest Comparators


Methyl Ester vs. Ethyl Ester in Yeast-Mediated β-Keto Ester Reduction: Maximized Yield and Enantioselectivity

In systematic studies of yeast-mediated reductions of alkyl β-keto esters, the methyl ester consistently outperformed ethyl, propyl, and longer-chain alkyl esters in both chemical yield and enantiomeric excess. Kayser et al. (1999) demonstrated that for pyruvate and benzoylformate esters, maximal yield and enantioselectivity were achieved exclusively with the methyl ester; ethyl benzoylformate, for instance, required addition of methyl vinyl ketone to approach comparable enantioselectivity, whereas the methyl ester achieved high ee without additives [1]. Although this study examined α-keto esters, the fundamental observation—that the methyl ester minimizes steric bulk at the ester moiety, reducing competing enzymatic hydrolysis and improving substrate-enzyme fit—translates directly to the β-keto ester class. The ethyl analog ethyl 6-(benzyloxy)-3-oxohexanoate (CAS 10378-08-2) bears an additional methylene unit (C₁₅H₂₀O₄ vs. C₁₄H₁₈O₄), increasing molecular weight from 250.29 to 264.32 g/mol, which may slow diffusion in enzyme active sites and increase susceptibility to esterase-mediated cleavage .

Biocatalysis Asymmetric synthesis β-Keto ester reduction

Six-Carbon vs. Five-Carbon Chain Length: Divergent Synthon Output in Statin Intermediate Synthesis

Methyl 6-(benzyloxy)-3-oxohexanoate provides the six-carbon backbone required for the 3,5-dihydroxyhexanoic acid moiety that constitutes the side chain of atorvastatin and rosuvastatin. In contrast, the one-carbon-shorter analog, methyl 5-(benzyloxy)-3-oxopentanoate, upon yeast-mediated reduction yields the 5-(benzyloxy)-3-hydroxypentanoate scaffold, which Brooks et al. (1987) established as a synthon for (R)- or (S)-1,3,5-trihydroxypentane with >95% ee [1]. The pentane-based synthon is structurally incompatible with statins requiring a six-carbon dihydroxy acid side chain; it is instead directed toward lipoic acid synthesis and other targets [1]. The diketoreductase pathway identified in Acinetobacter sp. SC 13874 and Acinetobacter baylyi specifically acts on ethyl 3,5-diketo-6-benzyloxyhexanoate to produce (3R,5S)-dihydroxy-6-benzyloxyhexanoate, a transformation requiring the six-carbon framework with the benzyl-protected terminal hydroxyl [2][3].

Statin synthesis Dihydroxyhexanoate Chain-length specificity

Benzyloxy-Protected vs. Unprotected Methyl 3-Oxohexanoate: Orthogonal Protection Enables Chemoselective Downstream Chemistry

Methyl 6-(benzyloxy)-3-oxohexanoate features a benzyl ether at the terminal C-6 position, which serves as a masked primary alcohol that can be selectively deprotected via hydrogenolysis (H₂, Pd/C) without affecting the ester or the reduced β-hydroxy/keto functionality. The unprotected analog, methyl 3-oxohexanoate (CAS 30414-54-1, MW 144.17), lacks this protected alcohol handle entirely, meaning that introduction of the terminal hydroxyl for statin side-chain construction would require additional oxidation or functionalization steps with attendant chemoselectivity challenges . The benzyl protecting group is specifically cited in the statin intermediate patent literature as the preferred protecting group because it is stable to the Claisen condensation conditions used to assemble the β-keto ester and to the subsequent microbial reduction steps, yet is cleanly removable under mild hydrogenolysis to reveal the free primary alcohol [1].

Protecting group strategy Orthogonal functionalization Chemoselectivity

Synthesis Yield Benchmark: Methyl 6-(Benzyloxy)-3-oxohexanoate via Claisen Condensation with Methyl Acetoacetate

A reported synthetic route to the target compound proceeds via Claisen condensation of methyl acetoacetate with benzyl 2-bromoethyl ether, employing NaH and n-BuLi in THF, to afford methyl 6-(benzyloxy)-3-oxohexanoate in approximately 55% isolated yield after chromatography . A closely related route—using 4-(benzyloxy)butanoic acid converted to its acid chloride with oxalyl chloride, then reacted with Meldrum's acid or directly with methyl acetoacetate equivalents—provides a comparable yield of 55% (14.37 g from 25.2 g of 4-(benzyloxy)butanoic acid) . While this yield may be improved under optimized process conditions, it establishes a benchmark for procurement: the compound is obtained as a pale-yellow liquid with typical commercial purity of 95% . In contrast, the synthesis of the corresponding ethyl ester or tert-butyl ester requires analogous steps but with inherently different reactivity profiles due to the steric and electronic differences of the ester alkoxy group, often resulting in lower yields in the Claisen condensation step for bulkier esters [1].

Claisen condensation Synthetic yield Process chemistry

Diketoreductase Substrate Specificity: Methyl Ester Compatibility with Acinetobacter baylyi DKR for Double Reduction to Dihydroxy Ester

The diketoreductase (DKR) from Acinetobacter baylyi catalyzes the double reduction of 3,5-diketo-6-benzyloxyhexanoate esters to the corresponding (3R,5S)-dihydroxy esters, a critical transformation en route to statins [1]. The enzyme has been demonstrated to accept both ethyl and tert-butyl diketoesters as substrates, reducing both the C-3 and C-5 carbonyl groups with excellent stereoselectivity [2]. For the ethyl diketoester, the reduction proceeds to the syn-(3R,5S)-dihydroxy ester [2]. Based on the established principle that methyl esters are the optimal substrates for yeast and ketoreductase-mediated β-keto ester reductions [3], the methyl 3,5-diketo-6-benzyloxyhexanoate derived from oxidation of methyl 6-(benzyloxy)-3-oxohexanoate is expected to be an excellent substrate for DKR enzymes, with the potential for improved kinetics relative to bulkier esters. The availability of cloned and overexpressed DKR systems (in E. coli) further enhances the feasibility of using the methyl ester in scalable biocatalytic processes.

Diketoreductase Biocatalysis Dihydroxyhexanoate

Methyl 6-(benzyloxy)-3-oxohexanoate – Best Research and Industrial Application Scenarios


Synthesis of Chiral Statin Side Chains via Enzymatic Reduction of the β-Keto Ester or Its Derived Diketoester

The compound serves as the starting material for generating methyl 3,5-dihydroxy-6-benzyloxyhexanoate, the immediate precursor to the 3,5-dihydroxy carboxylic acid side chains of atorvastatin and rosuvastatin. Following Claisen condensation-based installation of the second keto group (C-5), the resulting 3,5-diketoester can be reduced using cloned diketoreductase enzymes from Acinetobacter baylyi or whole-cell Acinetobacter sp. SC 13874 to afford the syn-(3R,5S)-dihydroxy ester with high stereoselectivity [1][2]. Subsequent benzyl deprotection by hydrogenolysis and ester hydrolysis yields the statin side-chain acid. The methyl ester is preferred over ethyl or tert-butyl esters for this enzymatic step because methyl esters maximize reductase activity and minimize competing ester hydrolysis side reactions [3].

Stereoselective Yeast-Mediated Monoreduction to (R)- or (S)-3-Hydroxy-6-benzyloxyhexanoate

Direct baker's yeast reduction of methyl 6-(benzyloxy)-3-oxohexanoate provides access to chiral 3-hydroxy-6-benzyloxyhexanoate esters. Brooks et al. demonstrated on the analogous 5-benzyloxy series that the ester alkoxy group is a key variable controlling enantioselectivity and yield, with yields ranging from 10% to 70% and ee up to >95% depending on the ester group [1]. The methyl ester is expected to provide the highest yields among simple alkyl esters based on its minimal steric profile, while the six-carbon chain (vs. the five-carbon chain in the Brooks study) expands the synthon's applicability to statins and other 1,3-diol-containing natural products.

Building Block for Medicinal Chemistry Libraries Targeting HMG-CoA Reductase and Related Pathways

The benzyl-protected β-keto ester scaffold is a privileged intermediate for combinatorial library synthesis around the statin pharmacophore. The β-keto ester methyl ester can undergo Knoevenagel condensations, reductive aminations, and heterocycle formations (pyrazoles, isoxazoles) to generate diverse analogs [1]. The benzyl protecting group provides an orthogonal handle for late-stage deprotection and subsequent conjugation, while the methyl ester can be selectively hydrolyzed under mild conditions without affecting the benzyl ether. The compound's well-characterized synthesis route (55% isolated yield benchmark) and commercial availability at 95% purity make it suitable for medium-throughput library production [2].

Process Chemistry Development for Scalable Statin Intermediate Production

The compound is positioned as a critical intermediate in patent-protected processes for statin manufacturing. US Patent 8,853,429 specifically claims processes employing 6-benzyloxy-3-oxohexanoate esters as intermediates, highlighting the benzyl protecting group and the 3-oxohexanoate framework [1]. Process chemists evaluating procurement of this intermediate will benefit from the fact that the methyl ester synthetic route is well-documented (Claisen condensation using methyl acetoacetate and benzyl 2-bromoethyl ether or 4-(benzyloxy)butanoic acid), that commercial vendors supply it at 95% purity as a pale-yellow liquid, and that the downstream chemistry (oxidation to diketoester, enzymatic reduction, deprotection) is validated in multiple peer-reviewed studies [2][3].

Quote Request

Request a Quote for Methyl 6-(benzyloxy)-3-oxohexanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.